251293-28-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

鱼泌素-II 在科学研究中具有广泛的应用:

化学: 用作研究肽合成和环化技术的模型肽.

生物学: 研究它在各种生理过程中的作用,包括血管收缩、肌肉收缩和血压调节.

医学: 探索作为心血管疾病、动脉粥样硬化和肾脏疾病的潜在治疗靶点.

工业: 用于开发基于肽的药物和诊断工具.

作用机制

鱼泌素-II 通过与鱼泌素-II 受体(一种 G 蛋白偶联受体)结合发挥作用。这种相互作用激活了几个下游信号通路,包括:

RhoA/ROCK 通路: 参与平滑肌收缩和血管收缩。

MAPK 通路: 介导细胞反应,如增殖和分化。

PI3K/AKT 通路: 在细胞存活和代谢中发挥作用.

鱼泌素-II 与其受体的结合导致蛋白激酶 C (PKC) 的激活,进而激活磷脂酶 C (PLC)。这导致细胞内钙水平升高,最终导致血管收缩和其他生理效应 .

类似化合物:

内皮素-1: 另一种有效的血管收缩肽,具有类似的功能,但受体相互作用不同。

生长抑素: 与鱼泌素-II 具有结构相似性,并且具有重叠的生物活性.

鱼泌素-II 的独特性:

效力: 鱼泌素-II 在血管收缩方面比内皮素-1 更有效。

受体特异性: 特异性地结合鱼泌素-II 受体,导致不同的信号通路.

生化分析

Cellular Effects

Urotensin II has been shown to have profound effects on various types of cells and cellular processes. It displays arterio-selective vasoconstriction and vasodilatation in mammals in vitro and in vivo . It also mediates bronchoconstriction . Urotensin II increases the expression of IL-6, IL-1β, VCAM-1, and tissue factor in vitro, exhibiting pro-inflammatory activity .

Molecular Mechanism

The molecular mechanism of Urotensin II involves its binding to the urotensin-II receptor, which is a G protein-coupled receptor. This binding activates a phosphatidylinositol-calcium second messenger system . It also inhibits glucose transport through modulation of NADPH oxidase signaling, which increases levels of reactive oxygen species and decreases phosphorylation of Akt, ERK1/2, and p38 MAPK .

Metabolic Pathways

Urotensin II is involved in the regulation of vasoconstriction

准备方法

合成路线和反应条件: 鱼泌素-II 的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:

偶联: 第一个氨基酸连接到树脂上。

脱保护: 去除氨基酸上的保护基团。

延长: 依次添加后续的氨基酸,重复偶联和脱保护步骤。

工业生产方法: 鱼泌素-II 的工业生产涉及大规模 SPPS,该方法是自动化的,以确保高产率和纯度。 该过程经过优化以提高效率,严格控制反应条件,例如温度、溶剂和 pH 值,以确保肽的正确折叠和环化 .

化学反应分析

反应类型: 鱼泌素-II 经历各种化学反应,包括:

氧化: 半胱氨酸残基之间的二硫键可以被氧化。

还原: 二硫键可以被还原,产生游离的硫醇基团。

常用试剂和条件:

氧化: 在温和条件下使用过氧化氢或碘。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: SPPS 中使用的标准氨基酸衍生物.

主要产物:

氧化鱼泌素-II: 保持二硫键。

还原鱼泌素-II: 包含游离的硫醇基团。

取代类似物: 具有改变的生物活性的变体.

相似化合物的比较

Endothelin-1: Another potent vasoconstrictor peptide with similar functions but different receptor interactions.

Somatostatin: Shares structural similarities with Urotensin-II and has overlapping biological activities.

Uniqueness of Urotensin-II:

Potency: Urotensin-II is more potent than endothelin-1 in vasoconstriction.

Receptor Specificity: Binds specifically to the urotensin-II receptor, leading to distinct signaling pathways.

属性

CAS 编号 |

251293-28-4 |

|---|---|

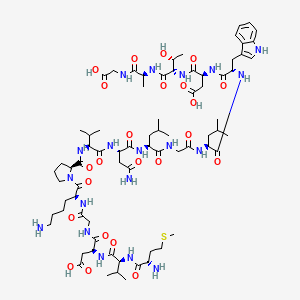

分子式 |

C64H85N13O18S2 |

分子量 |

1388.6 g/mol |

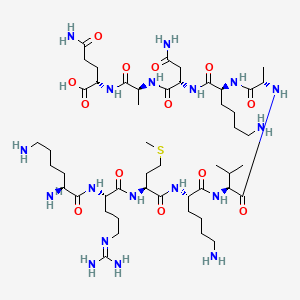

IUPAC 名称 |

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+/m1/s1 |

InChI 键 |

HFNHAPQMXICKCF-USJMABIRSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

规范 SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

序列 |

One Letter Code: ETPDCFWKYCV (Disulfide bridge: Cys5-Cys7) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

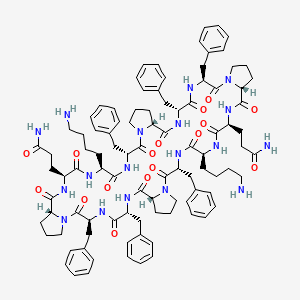

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)